molecular formula C7H7BrO2 B107203 3-Bromo-4-methoxyphenol CAS No. 17332-12-6

3-Bromo-4-methoxyphenol

Cat. No.: B107203
CAS No.: 17332-12-6
M. Wt: 203.03 g/mol
InChI Key: NOJOUQQJSGRBMN-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenol: is an organic compound with the chemical formula C₇H₇BrO₂ . It is a derivative of phenol, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a methoxy group. This compound appears as a colorless to slightly yellow crystalline solid and is soluble in most organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxyphenol can be synthesized through various methods. One common method involves the bromination of 4-methoxyphenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high regioselectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process includes the controlled addition of bromine to 4-methoxyphenol in the presence of a solvent and a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxyphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form 4-methoxyphenol.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

    Electrophilic Substitution: Products include various substituted phenols.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: The major product is 4-methoxyphenol.

Scientific Research Applications

Chemistry: 3-Bromo-4-methoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.

Industry: This compound is used in the production of antioxidants, ultraviolet absorbers, and flame retardants. It is also employed in the manufacture of plastics, adhesives, and coatings to enhance thermal stability and flame resistance .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, affecting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • 2-Bromo-4-methoxyphenol
  • 3-Bromo-4-hydroxybenzaldehyde

Comparison: 3-Bromo-4-methoxyphenol is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and physical properties. Compared to 4-Bromo-3-methoxyphenol, it has different reactivity patterns in electrophilic substitution reactions. The presence of the methoxy group at the fourth position enhances its solubility in organic solvents compared to 2-Bromo-4-methoxyphenol .

Properties

IUPAC Name

3-bromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJOUQQJSGRBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346020
Record name 3-Bromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-12-6
Record name 3-Bromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (290 mg, 5.19 mmol) in water (2.5 mL) was added to a solution of acetic acid 3-bromo-4-methoxy-phenyl ester (1.2 g, 4.9 mmol) in methanol (18.5 mL). Mixture was stirred at ambient temperature for 30 min, then solvents were removed in vacuo and water (40 mL) added. The mixture was made acidic by drop-wise addition of 1.2 M aq HCl solution (4.3 mL) and the mixture extracted with dichloromethane (2×40 mL). Combined organics were dried over sodium sulphate, filtered and filtrate solvents evaporated in vacuo to give the title compound (976 mg, 98%) as a pale yellow solid.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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